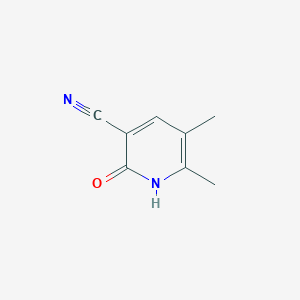

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-7(4-9)8(11)10-6(5)2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGNNHLZTBPABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343555 | |

| Record name | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72716-80-4 | |

| Record name | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological relevance of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document consolidates key data, outlines detailed experimental protocols, and presents a logical workflow for its synthesis.

Core Properties and Physicochemical Data

This compound, also known as 2-Hydroxy-5,6-dimethylnicotinonitrile, is a heterocyclic organic compound belonging to the 2-pyridone class. Its structure, featuring a nitrile group and a dihydropyridine ring, makes it a valuable scaffold and intermediate in medicinal chemistry.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Hydroxy-5,6-dimethylnicotinonitrile, 3-Cyano-5,6-dimethyl-2-pyridone |

| CAS Number | 72716-80-4[1] |

| Molecular Formula | C₈H₈N₂O[1] |

| Molecular Weight | 148.16 g/mol |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 270 °C | [1] |

| Boiling Point | 335.6 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.16 g/cm³ (Predicted) | [1] |

| XLogP3 | -0.2 (Predicted) | [1] |

| Polar Surface Area (PSA) | 52.9 Ų | [1] |

| pKa | Not Experimentally Determined | - |

| Solubility | Soluble in common organic solvents like ethanol and acetone.[2] | - |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is a variation of the Guareschi-Thorpe condensation . This reaction involves the base-catalyzed condensation of a 1,3-dicarbonyl compound with a cyanoacetamide.[3][4] For the title compound, the specific reactants are 3,4-pentanedione and cyanoacetamide.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established Guareschi-Thorpe reaction procedures for analogous 2-pyridones.[5]

Materials and Reagents:

-

3,4-Pentanedione (1 equivalent)

-

Cyanoacetamide (1 equivalent)

-

Potassium Hydroxide (KOH) (1 equivalent) or a catalytic amount of Piperidine

-

Ethanol (Reagent Grade)

-

Water (Deionized)

-

Hydrochloric Acid (Dilute, e.g., 2M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide (1 eq.) and potassium hydroxide (1 eq.) in a minimal amount of water, followed by the addition of ethanol to form a clear solution.

-

Addition of Diketone: To the stirring solution, slowly add 3,4-pentanedione (1 eq.) at room temperature.

-

Condensation and Cyclization: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully acidify the cooled mixture with dilute hydrochloric acid. A precipitate will form as the product is neutralized and becomes insoluble.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.

-

Drying and Characterization: Dry the purified product under vacuum. The final product, this compound, can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid if required. Characterize the compound using standard analytical techniques (NMR, IR, Mass Spectrometry, Melting Point).

Biological Properties and Potential Applications

While specific signaling pathways for this compound have not been extensively detailed, the broader class of 2-oxo-dihydropyridine-3-carbonitrile derivatives has attracted significant interest in drug discovery for its diverse biological activities.

Known Biological Activities of the Scaffold

-

Kinase Inhibition: Several derivatives of 2-oxo-dihydropyridine-3-carbonitrile have been identified as potent inhibitors of various protein kinases. Notably, this scaffold has been investigated for its ability to inhibit p38α MAP kinase and PIM-1 kinase, both of which are implicated in cancer and inflammatory diseases.[6][7] Inhibition of these kinases can interfere with cell survival, proliferation, and inflammatory signaling pathways.

-

Anticancer Potential: As a consequence of their kinase inhibitory action and other mechanisms, many compounds containing this core structure have been evaluated for their cytotoxic effects against various human tumor cell lines.[8][9][10] They represent a promising scaffold for the development of novel anti-proliferative agents.

-

Antimicrobial Activity: The 2-pyridone ring system is present in various natural and synthetic compounds with antimicrobial properties. Derivatives of the title compound have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with some analogs showing significant activity.[8][9]

The relationship between the 2-pyridone scaffold and its potential biological targets is illustrated below.

Caption: Potential biological targets and activities of the 2-pyridone-3-carbonitrile scaffold.

Conclusion

This compound is a readily synthesizable heterocyclic compound with a physicochemical profile that makes it an attractive building block for drug discovery. Its synthesis via the Guareschi-Thorpe condensation is robust and high-yielding. While specific biological data on this exact molecule is limited, the extensive research into the 2-oxo-dihydropyridine-3-carbonitrile scaffold highlights its potential as a source of novel kinase inhibitors and antimicrobial agents. Further investigation into this specific compound and its derivatives is warranted to explore its therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Guareschi-Thorpe Condensation [drugfuture.com]

- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 5. benchchem.com [benchchem.com]

- 6. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 72716-80-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic organic compound with the CAS number 72716-80-4.[1] Its chemical structure, characterized by a dihydropyridine ring substituted with two methyl groups, a cyano group, and an oxo group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and a discussion of its potential applications in medicinal chemistry and drug discovery, drawing on data from related compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 72716-80-4 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 270 °C | [2] |

| Boiling Point | 335.6 °C at 760 mmHg | [2] |

| Density | 1.16 g/cm³ | [2] |

| Appearance | Off-white needles (for a related compound) | [3] |

| SMILES | CC1=C(C)C=C(C#N)C(=O)N1 | [1] |

Synthesis

Based on this, a likely synthetic pathway for the target compound would involve the reaction of 3,4-pentanedione with cyanoacetamide in the presence of a basic catalyst.

Proposed Experimental Protocol: Guareschi-Thorpe Condensation

Materials:

-

3,4-Pentanedione

-

Cyanoacetamide

-

Piperidine or another suitable basic catalyst

-

Ethanol or another suitable solvent

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve equimolar amounts of 3,4-pentanedione and cyanoacetamide in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Add a catalytic amount of a base, such as piperidine, to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Diagram 1: Proposed Synthesis of this compound

Proposed synthetic pathway for the target compound.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not explicitly available in the reviewed literature. However, data for structurally similar compounds can provide an indication of the expected spectral characteristics. For instance, the IR spectrum of a related compound, 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, shows characteristic peaks for N-H stretching (3142 cm⁻¹), C≡N stretching (2219 cm⁻¹), and C=O stretching (1649 cm⁻¹).[4] The ¹H NMR spectrum of the same compound in DMSO-d₆ shows a characteristic singlet for the NH proton at 12.92 ppm, which disappears upon D₂O exchange.[4]

Biological Activity and Applications in Drug Discovery

While there is no specific biological activity data reported for this compound, the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a well-recognized pharmacophore present in a variety of biologically active molecules. This suggests that the target compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

Potential as a Synthetic Intermediate

The primary application of this compound appears to be as a building block in organic synthesis. For example, it can be a precursor for the synthesis of 5,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, a related compound with potential applications.

Context from Related Compounds

Numerous studies have highlighted the diverse biological activities of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles, providing a strong rationale for the exploration of derivatives of the title compound.

-

Anticancer Activity: Various derivatives of this scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines.[4][5] For example, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have shown potent inhibitory effects.[4]

-

Enzyme Inhibition:

-

PIM-1 Kinase Inhibition: Some 1,2-dihydropyridine-3-carbonitrile derivatives have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers.[6] Inhibition of PIM-1 is a promising strategy in cancer therapy.

-

p38α MAP Kinase Inhibition: A one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles has yielded compounds with inhibitory activity against p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[7]

-

EGFR and VEGFR-2 Inhibition: Spiro-pyridine derivatives incorporating the 2-oxo-pyridine core have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy.[5]

-

The potential for this compound to be a precursor to compounds with these activities makes it a molecule of significant interest to medicinal chemists.

Diagram 2: Potential Drug Discovery Workflow

References

- 1. appchemical.com [appchemical.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Molecular Structure and Identifiers

This compound is a substituted pyridinone derivative. The core structure consists of a dihydropyridine ring with methyl groups at positions 5 and 6, an oxo group at position 2, and a nitrile group at position 3.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 72716-80-4[1] |

| Molecular Formula | C₈H₈N₂O[1] |

| Molecular Weight | 148.16 g/mol |

| InChI | InChI=1S/C8H8N2O/c1-4-5(2)10-7(11)6(8(4)9)3-9/h3H,1-2H3,(H,10,11) |

| SMILES | CC1=C(C(=O)NC(=C1)C)C#N |

Physicochemical Properties

The physicochemical properties of this compound have been reported and are summarized below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 270 °C | [1] |

| Boiling Point | 335.6 °C at 760 mmHg | [1] |

| Density | 1.16 g/cm³ | [1] |

| Flash Point | 156.8 °C | [1] |

| Polar Surface Area | 52.9 Ų | [1] |

| XLogP3 | -0.2 | [1] |

Synthesis

The primary synthetic route to this compound is the Guareschi-Thorpe condensation. This method involves the reaction of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base.

Experimental Protocol: Guareschi-Thorpe Synthesis

A proposed experimental protocol for the synthesis of this compound is as follows:

Materials:

-

3,4-Pentanedione

-

Cyanoacetamide

-

Piperidine (or another suitable base)

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve equimolar amounts of 3,4-pentanedione and cyanoacetamide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups, a proton on the dihydropyridine ring, and an N-H proton. |

| ¹³C NMR | Resonances for the methyl carbons, the carbons of the dihydropyridine ring (including the carbonyl and nitrile carbons), and the carbon attached to the nitrile group. |

| IR | Characteristic absorption bands for the N-H bond, C=O (amide) stretching, C≡N (nitrile) stretching, and C=C bonds of the ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ). |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the dihydropyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have been investigated for various therapeutic applications.

For instance, certain substituted dihydropyridine-3-carbonitrile derivatives have been explored as inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[2] Inhibition of this kinase can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.

It is important to note that this represents a potential mechanism of action for structurally related compounds, and specific studies are required to determine if this compound exhibits similar activity. The core structure serves as a versatile scaffold for the synthesis of novel therapeutic agents.[3] Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

References

An In-Depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the heterocyclic compound 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This molecule, also known as 3-Cyano-5,6-dimethyl-2(1H)-pyridinone, belongs to the 2-pyridone class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the established synthetic protocol via the Guareschi-Thorpe condensation, summarizes key physicochemical properties, and explores the current understanding of its biological relevance, drawing parallels with structurally similar compounds.

Introduction

The 2-pyridone scaffold is a ubiquitous structural motif found in numerous natural products and pharmacologically active compounds. Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have garnered considerable attention for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This compound represents a specific analogue within this class, and understanding its synthesis and biological profile is crucial for its potential development in pharmaceutical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for researchers working with this compound.

| Property | Value | Reference |

| CAS Number | 72716-80-4 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 270 °C | [2] |

| Boiling Point | 335.6 °C at 760 mmHg | [2] |

| Density | 1.16 g/cm³ | [2] |

| Flash Point | 156.8 °C | [2] |

| Polar Surface Area (PSA) | 52.9 Ų | [2] |

| XLogP3 | -0.2 | [2] |

Synthesis

The primary and most established method for the synthesis of this compound is the Guareschi-Thorpe condensation . This reaction involves the base-catalyzed condensation of a 1,3-dicarbonyl compound with a cyanoacetamide.

Synthetic Pathway

The synthesis proceeds via the reaction of 3,4-pentanedione with cyanoacetamide in the presence of a basic catalyst, typically piperidine, in an ethanol solvent. The reaction mechanism involves a series of nucleophilic additions and cyclization to form the pyridone ring.

References

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as 2-hydroxy-5,6-dimethylnicotinonitrile, is a heterocyclic compound belonging to the dihydropyridine class. This scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including antiproliferative, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, with a focus on experimental protocols and quantitative data.

Physicochemical Properties

This compound is a solid at room temperature with a high melting point, indicating a stable crystal lattice. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 72716-80-4 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 270 °C | [1] |

| Boiling Point | 335.6 °C at 760 mmHg | [1] |

| Density | 1.16 g/cm³ | [1] |

| Appearance | Solid (likely white or off-white) | [2] |

Synthesis

A common and effective method for the synthesis of this compound is through a Guareschi-Thorpe condensation reaction. This method involves the reaction of a β-diketone with a cyanoacetamide in the presence of a base.

Experimental Protocol: Guareschi-Thorpe Condensation

This protocol is adapted from established methodologies for the synthesis of similar pyridinone structures.

Materials:

-

3,4-Pentanedione

-

Cyanoacetamide

-

Potassium hydroxide

-

Ethanol

-

Water

-

Dilute hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.1 mol of cyanoacetamide in 100 mL of ethanol.

-

To this solution, add a solution of 0.1 mol of potassium hydroxide in 20 mL of water.

-

Slowly add 0.1 mol of 3,4-pentanedione to the reaction mixture with continuous stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis of the target compound via Guareschi-Thorpe condensation.

Chemical Reactivity

The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This reaction is typically carried out under strong acidic conditions and high temperatures.

Experimental Protocol: Hydrolysis of the Nitrile

Materials:

-

This compound (11.5 g, 78 mmol)

-

Dilute sulfuric acid (50% w/w, 65 mL)

-

Water

-

Acetic acid (for recrystallization)

Procedure:

-

A mixture of this compound and dilute sulfuric acid is heated in an oil bath at 150 °C for 2 hours.

-

The reaction is stopped, and the reaction solution is cooled to room temperature.

-

The cooled solution is poured into 100 mL of water and stirred to obtain a yellow precipitate.

-

The solid product is collected by filtration, washed with water, and dried to give the crude product.

-

The crude product is recrystallized from acetic acid to obtain pure 5,6-dimethyl-2-hydroxynicotinic acid as an off-white solid.

-

Yield: 12.6 g (93%).

Hydrolysis of the nitrile to the corresponding carboxylic acid.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, the broader class of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives has shown significant promise in drug discovery.

Antiproliferative Activity

Numerous studies have reported the antiproliferative activity of substituted 2-oxo-pyridine derivatives. For instance, a closely related compound, ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, exhibited moderate cytotoxic activity against human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | HepG-2 (Liver Carcinoma) | 51.59 ± 2.90 | [3] |

| Caco-2 (Colon Carcinoma) | 41.49 ± 2.50 | [3] |

p38α MAP Kinase Inhibition

A potential mechanism of action for the antiproliferative effects of this class of compounds is the inhibition of p38α mitogen-activated protein (MAP) kinase. Several 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have been identified as potent inhibitors of p38α MAP kinase, with some compounds exhibiting IC₅₀ values in the nanomolar range.[4] The p38α MAP kinase signaling pathway is a crucial regulator of cellular processes such as inflammation, apoptosis, and cell differentiation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Potential inhibition of the p38α MAP kinase signaling pathway.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward synthesis. While direct biological data for this specific molecule is not extensively reported, the consistent and potent bioactivity of its close analogues, particularly as antiproliferative agents and kinase inhibitors, strongly suggests its potential as a valuable scaffold for further investigation in drug discovery and development. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to explore the therapeutic promise of this and related compounds. Future work should focus on the detailed biological evaluation of this compound and the elucidation of its precise mechanism of action.

References

Technical Guide: Spectroscopic Analysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, comprehensive spectroscopic data for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 72716-80-4) is limited. This guide provides an overview of the expected spectroscopic characteristics based on the known structure and data from analogous compounds. The experimental protocols are generalized from standard laboratory practices for similar heterocyclic compounds.

Compound Overview

This compound is a heterocyclic compound with a pyridone core. The structure incorporates methyl groups at positions 5 and 6, a carbonyl group at position 2, and a nitrile group at position 3. These functional groups give rise to distinct signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Molecular Formula: C₈H₈N₂O[1] Molecular Weight: 148.16 g/mol Exact Mass: 148.06400 Da[1]

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for the title compound. These values are predictive and should be confirmed by experimental analysis.

¹H NMR Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts (Solvent: DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Pyridone) | ~12.0 | Singlet, broad | 1H |

| C4-H | ~8.0 | Singlet | 1H |

| C6-CH₃ | ~2.4 | Singlet | 3H |

| C5-CH₃ | ~2.2 | Singlet | 3H |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Expected ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (C2) | ~160 |

| C6 | ~150 |

| C4 | ~145 |

| C5 | ~118 |

| C≡N | ~117 |

| C3 | ~95 |

| C6-CH₃ | ~18 |

| C5-CH₃ | ~16 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium, Broad |

| C-H Stretch (sp³) | 2950 - 2850 | Medium |

| C≡N Stretch | 2230 - 2210 | Strong |

| C=O Stretch | 1680 - 1650 | Strong |

| C=C Stretch | 1620 - 1580 | Medium |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Method: Electron Ionization, EI)

| m/z Value | Interpretation |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M-CH₃]⁺ |

| 120 | [M-CO]⁺ or [M-N₂]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program.

-

Reference the chemical shifts to the residual solvent peak (DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Reference the chemical shifts to the solvent peak (DMSO-d₆ at δ 39.52 ppm).[2]

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the pure KBr pellet or empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample scan to the background scan.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to a standard value of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-400).

-

The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Visualization

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Chemical Reactivity of 2-Oxo-1,2-dihydropyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and biological significance of 2-oxo-1,2-dihydropyridine derivatives, commonly known as 2-pyridones. This guide provides a comprehensive overview of their chemical behavior, including cycloaddition reactions, electrophilic and nucleophilic substitutions, and photochemical transformations. Detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and signaling pathways are presented to support researchers in synthetic chemistry and drug discovery.

Introduction

The 2-oxo-1,2-dihydropyridine (or 2-pyridone) scaffold is a privileged heterocyclic motif frequently encountered in natural products, pharmaceuticals, and agrochemicals. Its unique electronic structure, existing in tautomeric equilibrium with 2-hydroxypyridine, imparts a rich and versatile chemical reactivity. This dual character allows it to participate in a wide array of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures. For professionals in drug development, the 2-pyridone core is of particular interest due to its ability to act as a bioisosteric replacement for other functional groups and its presence in molecules targeting various signaling pathways. This guide delves into the core aspects of 2-pyridone reactivity, providing a technical foundation for its application in synthetic and medicinal chemistry.

Cycloaddition Reactions

2-Oxo-1,2-dihydropyridine derivatives exhibit a remarkable versatility in cycloaddition reactions, acting as both dienes and dienophiles. This reactivity allows for the construction of intricate polycyclic systems with high stereocontrol.

Diels-Alder [4+2] Cycloadditions

The conjugated diene system within the 2-pyridone ring readily participates in Diels-Alder reactions with various dienophiles. These reactions are a powerful tool for the synthesis of bridged bicyclic lactams. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the substituents on both the 2-pyridone ring and the dienophile. For instance, the reaction of 2(1H)-pyridones with N-phenylmaleimide yields the corresponding isoquinuclidine derivatives. The stereoselectivity of these reactions can be predicted and rationalized using molecular orbital calculations[1]. While normal electron-demand Diels-Alder reactions of 2-pyridones can be challenging to achieve in high yields due to electronic factors, intramolecular variants are often more facile[2].

Photochemical [4+4] and [2+2] Cycloadditions

Photochemical cycloadditions represent a key class of reactions for 2-pyridone derivatives. Upon irradiation, they can undergo [4+4] cycloadditions to form eight-membered rings or [2+2] cycloadditions to yield cyclobutane derivatives. These reactions are often stereospecific and can be used to generate complex polycyclic structures from simple precursors[3]. The intramolecular version of the [2+2] photocycloaddition has been successfully employed in the synthesis of cyclobutane-fused thiazolino-2-pyridones[4].

A general workflow for a photochemical cycloaddition experiment is depicted below:

1,3-Dipolar Cycloadditions

2-Oxo-1,2-dihydropyridines can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions. This class of reactions is a powerful method for the construction of five-membered heterocyclic rings. For example, the reaction of a 2-pyridone with an in-situ generated azomethine ylide can lead to the formation of novel spiropyrrolidine-fused heterocycles. These reactions are typically concerted and proceed with high regio- and stereoselectivity[5][6][7].

The general mechanism for a Huisgen 1,3-dipolar cycloaddition is illustrated below:

Electrophilic and Nucleophilic Substitution Reactions

The aromatic character of the 2-pyridone ring allows it to undergo both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being highly dependent on the reaction conditions and the nature of the substituents.

Electrophilic Substitution

Electrophilic substitution on the 2-pyridone ring typically occurs at the 3- and 5-positions. The directing effect of the substituents and the reaction conditions play a crucial role in determining the major product. For instance, the nitration of 2-pyridone can be directed to either the 3- or 5-position by tuning the acidity of the reaction medium[8].

The mechanism for the nitration of a 2-pyridone derivative is outlined below:

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. 4+4 Photocycloaddition - Wikipedia [en.wikipedia.org]

- 4. Design principles and therapeutic applications of novel synthetic WNT signaling agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Guareschi-Thorpe pyridine synthesis

An In-depth Technical Guide to the Guareschi-Thorpe Pyridine Synthesis

Introduction

The Guareschi-Thorpe pyridine synthesis is a classic organic reaction for the preparation of 2-pyridone derivatives. First described by Icilio Guareschi and later investigated by Jocelyn Field Thorpe, this reaction has become a cornerstone in heterocyclic chemistry.[1][2] The synthesis typically involves the condensation of a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, in the presence of a basic catalyst or an ammonia source.[3]

The resulting 3-cyano-2-pyridone framework is a valuable pharmacophore found in numerous biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] The significance of these structures is highlighted by their presence in drugs such as the congestive heart failure medication Milrinone and the anti-fibrotic agent Pirfenidone.[4][5]

Recent advancements have focused on developing more environmentally friendly and efficient protocols, utilizing green solvents like water and user-friendly reagents, thereby enhancing the reaction's utility and applicability in modern synthetic chemistry.[6][7]

Core Reaction Mechanism

The mechanism of the Guareschi-Thorpe synthesis is a multi-step sequence involving condensation and cyclization. The key transformations are outlined below:

-

Knoevenagel Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation. The active methylene group of cyanoacetamide (or a related compound) acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound.[8][9] This is followed by dehydration to yield a vinylogous cyanoamide intermediate.

-

Michael Addition/Cyclization : In the presence of an ammonia source (like ammonium carbonate or ammonia itself), an amine adds to the α,β-unsaturated system of the Knoevenagel adduct in a Michael-type addition. Alternatively, the enolate of the second carbonyl can attack the cyanoacetamide's amide.

-

Intramolecular Cyclization & Dehydration : The intermediate undergoes an intramolecular condensation, where the terminal amide nitrogen attacks the remaining carbonyl group. Subsequent dehydration and tautomerization lead to the formation of the stable 2-pyridone aromatic ring.

The following diagram illustrates the logical progression of the core mechanism.

References

- 1. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guareschi-Thorpe Condensation [drugfuture.com]

- 3. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 4. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]

Methodological & Application

Application Note: NMR Characterization of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and data interpretation guide for the structural characterization of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted pyridone scaffold, a common motif in various biologically active molecules. Elucidation of its precise chemical structure is crucial for understanding its properties and potential applications. High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such organic molecules. This application note outlines the standard procedures for ¹H and ¹³C NMR analysis and provides expected chemical shift ranges for the title compound.

Predicted NMR Spectral Data

Structure:

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.5 - 8.0 | s |

| N1-H | 11.0 - 13.0 | br s |

| C5-CH₃ | 2.1 - 2.3 | s |

| C6-CH₃ | 2.3 - 2.5 | s |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broadness of the N-H signal can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 165 |

| C3 | 100 - 105 |

| C4 | 150 - 155 |

| C5 | 115 - 120 |

| C6 | 145 - 150 |

| CN | 117 - 120 |

| C5-CH₃ | 15 - 20 |

| C6-CH₃ | 18 - 23 |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental Protocols

This section details the methodology for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition.

I. Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool plug

Procedure:

-

Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample (20-50 mg) to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar pyridone derivatives. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution. Place a small cotton or glass wool plug into a Pasteur pipette and transfer the solution through the filter into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range appropriate for proton spectra (e.g., -2 to 14 ppm).

-

Temperature: Room temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range appropriate for carbon spectra (e.g., 0 to 200 ppm).

-

Temperature: Room temperature (e.g., 298 K).

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at ~39.52 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition, along with the predicted spectral data, will aid researchers in the structural verification of this compound. Adherence to these protocols will ensure the acquisition of high-quality NMR data, which is fundamental for confident structural assignment in drug discovery and development.

Application Note: FT-IR Analysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Abstract

This document provides a detailed protocol for the structural characterization of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using Fourier Transform Infrared (FT-IR) spectroscopy. This analytical technique is a powerful, non-destructive method for identifying the key functional groups within the molecule, confirming its identity, and assessing its purity. The protocols outlined below are suitable for researchers, scientists, and drug development professionals working with pyridinone-based compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridinone core and the nitrile group. FT-IR spectroscopy is an essential analytical tool that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation, a unique spectral "fingerprint" is generated, which reveals the presence of specific functional groups. For the title compound, FT-IR is particularly effective at identifying the carbonyl (C=O) stretching of the pyridinone ring, the carbon-nitrogen triple bond (C≡N) of the nitrile group, N-H bonds, and the various C-H and C=C bonds within the structure.[1]

Key Functional Groups for FT-IR Analysis

The primary vibrational modes of interest for this compound are:

-

N-H Stretch: Associated with the amine group in the pyridinone ring.

-

C-H Stretch: Arising from the methyl groups and the C-H bond on the heterocyclic ring.

-

C≡N Stretch: A characteristic sharp absorption from the nitrile functional group.

-

C=O Stretch: A strong, prominent absorption from the carbonyl group in the 2-oxo position of the pyridinone ring.

-

C=C Stretch: Vibrations from the carbon-carbon double bonds within the pyridinone ring.

-

Fingerprint Region: A complex region of the spectrum (below 1500 cm⁻¹) containing various bending and stretching vibrations that are unique to the molecule's overall structure.[2]

Data Presentation: Characteristic FT-IR Absorption Bands

While a definitive spectrum for the title compound is not publicly available, the following table summarizes the expected absorption frequencies based on characteristic group frequencies and data from a closely related analogue, 5,6-dimethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Often appears as a broad peak due to hydrogen bonding, especially in the solid state. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Arising from the two methyl groups.[2][3] |

| C≡N Stretch (Nitrile) | ~2225 | Sharp, Medium | This is a highly characteristic and reliable absorption. A similar compound, 5,6-dimethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, shows this peak at 2224.60 cm⁻¹. |

| C=O Stretch (Amide/Pyridone) | ~1650 | Strong | This is typically a very strong and prominent peak. The aforementioned analogue exhibits this absorption at 1648.31 cm⁻¹. Intermolecular hydrogen bonding can lower this frequency.[1] |

| C=C Stretch (In-ring) | ~1595 | Medium | Corresponds to the double bonds within the pyridinone ring. The phenyl-substituted analogue shows this peak at 1595.18 cm⁻¹. |

| C-H Bend (Methyl) | 1370 - 1470 | Medium | Characteristic bending vibrations for the methyl groups.[3] |

Experimental Protocols

Two primary methods are recommended for the FT-IR analysis of solid samples like this compound: the Potassium Bromide (KBr) Pellet Method and the Attenuated Total Reflectance (ATR) Method.[1][4]

Protocol 1: KBr Pellet Transmission Method

This traditional method involves dispersing the solid sample within a matrix of dry potassium bromide, which is transparent to infrared radiation.[1][4]

Materials:

-

This compound (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR Spectrometer

Procedure:

-

Grinding: Add approximately 1-2 mg of the sample and 100-200 mg of dry KBr to an agate mortar.[4] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared beam.

-

Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.[4] A transparent pellet indicates good sample dispersion and minimal scattering.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation. It is ideal for analyzing fine powders directly.[4]

Materials:

-

This compound (a few milligrams)

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean.[4] With the clean, empty crystal, take a background measurement. This will be subtracted from the sample's spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal using a clean spatula.[4]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.[4]

-

Data Acquisition: Collect the FT-IR spectrum over the desired range.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps for the two primary FT-IR analysis protocols.

Caption: KBr Pellet Method Workflow.

Caption: ATR Method Workflow.

Conclusion

FT-IR spectroscopy is an indispensable and highly effective technique for the structural confirmation of this compound. By following the detailed protocols for either the KBr pellet or ATR method, researchers can obtain high-quality spectra. The characteristic absorption bands for the nitrile, carbonyl, and N-H groups provide clear and definitive evidence for the compound's molecular structure. This application note serves as a comprehensive guide for the routine analysis and quality control of this important heterocyclic compound.

References

Troubleshooting & Optimization

Technical Support Center: Hantzsch Reaction Troubleshooting

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Hantzsch dihydropyridine synthesis. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target 1,4-dihydropyridine (1,4-DHP).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Hantzsch reaction?

A1: The most frequently observed byproducts in the Hantzsch synthesis include:

-

Oxidized Pyridine Derivatives: The 1,4-dihydropyridine product is susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine. This is often driven by the stability gained through aromatization.[1]

-

Symmetrical 1,4-Dihydropyridines: In the synthesis of unsymmetrical 1,4-DHPs (using two different β-ketoesters), the formation of two symmetrical "self-condensation" byproducts is a common issue.

-

1,2-Dihydropyridine Isomers: Under certain conditions, the formation of the isomeric 1,2-dihydropyridine can occur.[2][3][4]

-

Michael Adducts and Other Intermediates: Incomplete cyclization can lead to the accumulation of reaction intermediates, such as the Michael adduct.[5][6]

-

Aldol Condensation Products: Aldehydes can undergo self-condensation, especially under basic conditions.[5]

Q2: How can I prevent the oxidation of my 1,4-dihydropyridine product?

A2: To minimize the formation of the oxidized pyridine byproduct, consider the following:

-

Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.

-

Control Reaction Temperature: Avoid excessively high temperatures, as this can promote oxidation.[7][8] The use of milder oxidants during the workup, if oxidation is the desired next step, is also recommended.[1]

-

Judicious Choice of Oxidant (if applicable): If the goal is the pyridine, strong oxidizing agents like nitric acid can lead to low yields and side products. Milder and more selective oxidizing agents are available.[1]

Q3: I'm trying to synthesize an unsymmetrical 1,4-DHP and I'm getting a mixture of products. How can I improve the regioselectivity?

A3: The key to synthesizing unsymmetrical 1,4-DHPs with high purity is to control the reaction sequence. A one-pot reaction with all components added simultaneously will likely lead to a mixture of the desired unsymmetrical product and two symmetrical byproducts. To avoid this, a stepwise approach is recommended:

-

Knoevenagel Condensation: First, react the aldehyde with one of the β-ketoesters to form the α,β-unsaturated carbonyl intermediate (Knoevenagel adduct).

-

Enamine Formation: In a separate step, react the second β-ketoester with your ammonia source to form the enamine.

-

Michael Addition and Cyclization: Finally, combine the purified Knoevenagel adduct with the enamine to yield the desired unsymmetrical 1,4-dihydropyridine.

Q4: Can the choice of solvent impact byproduct formation?

A4: Yes, the solvent can play a crucial role. While traditional solvents like ethanol and acetic acid are common, greener alternatives like water have been shown to be effective and can simplify product isolation.[9] In some cases, solvent-free conditions or the use of aqueous micelles can improve yields and reduce byproducts.[1] The polarity of the solvent can influence reaction rates and selectivity.[2]

Troubleshooting Guide: Byproduct Formation

| Observed Issue | Probable Cause(s) | Recommended Solutions & Experimental Protocols |

| High levels of oxidized pyridine byproduct. | 1. Reaction exposed to air (oxygen).2. Excessively high reaction temperature.3. Use of a strong oxidizing agent in a one-pot oxidation step. | Solutions: 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Optimize the reaction temperature; higher temperatures can accelerate oxidation.[7][8]3. If a subsequent oxidation is desired, use milder reagents.[1]Protocol: Charge the reaction vessel with reactants and solvent, then purge with nitrogen or argon for 10-15 minutes before heating. Maintain a positive pressure of the inert gas throughout the reaction. |

| Formation of symmetrical byproducts in an unsymmetrical synthesis. | One-pot reaction of all four components (aldehyde, two different β-ketoesters, and ammonia source). | Solution: Employ a sequential, multi-step synthesis.Protocol: Sequential Synthesis of Unsymmetrical 1,4-DHPs Step 1: Knoevenagel Condensation 1. In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the first β-ketoester (1.0 eq) in ethanol.2. Add a catalytic amount of a base (e.g., piperidine, 0.1 eq).3. Stir at room temperature and monitor by TLC until the aldehyde is consumed.4. Remove the solvent under reduced pressure and purify the resulting Knoevenagel adduct.Step 2: Enamine Formation 1. In a separate flask, dissolve the second β-ketoester (1.0 eq) in ethanol.2. Add the ammonia source (e.g., ammonium acetate, 1.0 eq).3. Stir at room temperature to form the enamine.Step 3: Michael Addition and Cyclization 1. Add the purified Knoevenagel adduct from Step 1 to the enamine solution from Step 2.2. Heat the mixture to reflux and monitor by TLC.3. Upon completion, cool the reaction, and the product will often precipitate. Isolate by filtration. |

| Presence of 1,2-dihydropyridine isomer. | Reaction conditions (solvent, temperature, catalyst) favoring the formation of the 1,2-DHP regioisomer.[2][3] | Solution: Adjusting reaction conditions can favor the formation of the 1,4-DHP.[2]Protocol: Systematically vary the reaction solvent (e.g., ethanol, water, glycerol) and temperature to find the optimal conditions for the desired 1,4-DHP isomer.[2] The choice of catalyst can also influence selectivity.[5] |

| Incomplete reaction with significant starting material or intermediates remaining. | 1. Suboptimal reaction conditions (time, temperature).2. Low reactivity of substrates.3. Reversibility of the Michael addition step.[5] | Solutions: 1. Increase reaction time and/or temperature. Monitor the reaction progress using TLC.2. Employ a catalyst (e.g., Lewis or Brønsted acids) to accelerate the reaction.3. To prevent the retro-Michael reaction, consider lowering the temperature after the Michael addition has occurred (if monitoring is possible) and use a catalyst to promote rapid cyclization.[5] |

Quantitative Data on Hantzsch Reaction Optimization

The following table summarizes the effect of different catalysts and conditions on the yield of a model Hantzsch reaction (synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-phenyl-3,5-dicarboxylate).

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| None | Ethanol | Reflux | 480 | 40-50 |

| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS) | Ultrasound | 30-60 | 96[1] |

| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp | 60-150 | >90[10] |

| Glycine-HCl Buffer | Water | 50-65 | 10 | 97 |

| Fe/SiO2 | Ethanol | 60 | - | High |

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating key experimental workflows and logical relationships in troubleshooting the Hantzsch reaction.

Caption: Troubleshooting workflow for byproduct formation in the Hantzsch reaction.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of temperature dependent three component dynamic covalent assembly via Hantzsch reaction catalyzed by dioxido- and oxidoperoxidomolybdenum(vi) complexes under solvent free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Safe Disposal of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Procedural Guide

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Given the presence of a pyridine ring and a nitrile group, which in similar compounds can be associated with irritation, toxicity, and flammability, the following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

-

Body Protection: A laboratory coat.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile should be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

-

Waste Identification and Segregation:

-

Isolate all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials like pipette tips, filter paper, and empty containers.

-

Avoid mixing this waste with other chemical waste streams to prevent potentially unknown and hazardous reactions.

-

-

Containerization:

-

Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure lid.

-

For solid waste, a clearly labeled, sealable container is appropriate.

-

For liquid waste (e.g., solutions containing the compound), use a container compatible with the solvent used.

-

-

Labeling:

-

The waste container must be clearly and accurately labeled. The label should include:

-

The words "Hazardous Waste."

-

The full chemical name: "this compound."

-

The CAS Number: "72716-80-4."

-

An indication of the primary hazards. Since specific data is unavailable, it is prudent to list potential hazards based on related compounds, such as "Toxic," "Irritant," and "Flammable."

-

The date when the first waste was added to the container.

-

-

-

Storage:

-

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

-

The storage area should be well-ventilated and away from sources of ignition, heat, and incompatible materials.

-

-

Disposal:

-

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

-

Provide the EHS department with all the information from the waste label.

-

Follow all institutional procedures for waste handover.

-

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below provides some of its known physical properties.

| Property | Value |

| CAS Number | 72716-80-4[1][2] |

| Molecular Formula | C8H8N2O[1] |

| Melting Point | 270 °C[1] |

| Boiling Point | 335.6°C at 760 mmHg[1] |

| Flash Point | 156.8°C[1] |

| Density | 1.16 g/cm³[1] |

Experimental Protocols

Spill Management Protocol:

In the event of a spill, the following steps should be taken:

-

Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

-

Don PPE: Before cleaning the spill, don the appropriate personal protective equipment as outlined above.

-

Containment and Cleanup:

-

For a solid spill , carefully scoop the material into a designated hazardous waste container. Avoid generating dust.

-

For a liquid spill , use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to soak up the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

-

-

Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Reporting: Report the spill to your laboratory supervisor and the EHS department, following your institution's protocols.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on general laboratory safety principles and information available for structurally related compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to adhere to all local, state, and federal regulations.

References

Essential Safety and Operational Guide for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This guide provides immediate and essential safety and logistical information for handling 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The procedures outlined are based on established safety protocols for pyridine derivatives and are intended to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Summary

While specific toxicological data for this compound is unavailable, pyridine derivatives are often toxic and can be flammable.[1] Potential hazards include:

-

Inhalation: Inhaling dust or vapors may cause respiratory irritation, headaches, and dizziness.[2]

-

Skin and Eye Contact: The compound may cause skin and eye irritation upon contact.[3]

-

Ingestion: Ingestion can be harmful.[2]

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[4] The following table summarizes the recommended PPE for handling this compound.

| Body Part | Personal Protective Equipment | Specifications and Usage |

| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[5] |

| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][5] Inspect gloves for any tears or punctures before use. |

| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact.[5] |

| Respiratory | Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary.[6] |

Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

Experimental Protocol: Step-by-Step Handling

-

Preparation and Engineering Controls:

-

Weighing and Transfer:

-

When weighing the powdered compound, do so within the fume hood to contain any airborne particles.[9]

-

Use appropriate tools, such as a spatula, for transferring the solid.

-

Handle the compound gently to avoid creating dust.

-

-

Storage:

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[13] |

| Skin Contact | Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |

Spill Response:

-

Small Spills (in a fume hood):

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

-

Large Spills:

-

Evacuate the immediate area and alert colleagues and the laboratory supervisor.

-

Restrict access to the area.

-

Follow your institution's emergency spill response procedures.

-

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

-

All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper) and spill cleanup materials, must be treated as hazardous waste.[3]

-

Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and associated hazards.[7]

Container Disposal:

-

Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).

-

The rinsate must be collected and disposed of as hazardous waste.[5]

-

After rinsing, the container should be disposed of in accordance with institutional and local regulations.

Final Disposal:

-

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]

-

Never dispose of this chemical down the drain or in the regular trash.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]

- 8. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. gz-supplies.com [gz-supplies.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. carlroth.com [carlroth.com]

- 13. benchchem.com [benchchem.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products